molecular formula C7H9NO B1587472 3-Methoxy-2-methylpyridine CAS No. 26395-26-6

3-Methoxy-2-methylpyridine

Cat. No. B1587472
CAS RN: 26395-26-6
M. Wt: 123.15 g/mol
InChI Key: QRCUQLANPHYVEH-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylpyridine is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.16 . It is also known by other names such as 3-methoxy-2-picoline and 3-methoxy-2-methyl-pyridine .


Synthesis Analysis

The synthesis of 2-methylpyridines, which includes 3-Methoxy-2-methylpyridine, can be achieved using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-methylpyridine is represented by the chemical formula C7H9NO . The InChI Key for this compound is QRCUQLANPHYVEH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Methoxy-2-methylpyridine has a boiling point of 173.1°C at 760 mmHg . The density of this compound is approximately 1.0±0.1 g/cm3 . The flash point is 60.9°C .

Scientific Research Applications

Voltage-Gated Potassium Channel Blockers

Rodríguez-Rangel et al. (2019, 2020) investigated derivatives of 4-Aminopyridine (4AP), including methoxy-substituted analogs, for their potential as voltage-gated potassium channel blockers. These compounds, including those with a methoxy group, were evaluated for their ability to block Shaker K+ channels, which are relevant in the symptomatic treatment of multiple sclerosis. The study found that methoxy derivatives could modulate the activity of these channels, suggesting their potential application in therapy and imaging for neurodegenerative diseases Rodríguez-Rangel et al., 2020.

Antagonists for Osteoporosis Treatment

Hutchinson et al. (2003) identified a compound featuring a methoxypyridine moiety as a potent antagonist of the alpha(v)beta(3) receptor. This molecule showed promise in in vitro and in vivo models for the prevention and treatment of osteoporosis, marking a significant step in developing new therapeutic agents for bone diseases Hutchinson et al., 2003.

Synthesis of Lycopodium Alkaloids

Bisai and Sarpong (2010) utilized methoxypyridines in the synthesis of Lycopodium alkaloids, showcasing the role of these compounds in the assembly of complex natural products. The study highlights the application of methoxypyridines as intermediates in organic synthesis, enabling the construction of pharmacologically relevant molecules Bisai & Sarpong, 2010.

DNA and Protein Binding Studies

Mukhopadhyay et al. (2017) explored the binding affinities of iridium(III) complexes featuring methoxypyridine ligands to DNA and proteins, demonstrating the potential of these complexes in anticancer therapy. The study provides insight into the structural requirements for effective DNA/protein interaction, contributing to the development of novel chemotherapeutic agents Mukhopadhyay et al., 2017.

Mechanism of Action

While the specific mechanism of action for 3-Methoxy-2-methylpyridine is not available, it’s worth noting that methylpyridines are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Safety and Hazards

3-Methoxy-2-methylpyridine is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-7(9-2)4-3-5-8-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCUQLANPHYVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180997
Record name 3-Methoxy-2-methylpyridine
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methylpyridine

CAS RN

26395-26-6
Record name 3-Methoxy-2-methylpyridine
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Record name 3-Methoxy-2-methylpyridine
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Record name 3-Methoxy-2-methylpyridine
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Record name 3-methoxy-2-methylpyridine
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a magnetically stirred solution of 25.8 g (0.185 mole) of 3-methoxy-2-methylpyridine 1-oxide and 200 ml of chloroform cooled to 0° C. was treated dropwise a solution of 75.6 g (0.556 mole) of phosphorus trichloride and 50 ml of chloroform. The temperature was maintained at <10° C. during the addition. The solution was stirred for 20 minutes after the addition was complete, was allowed to warm to room temperature, and was then heated under reflux for an hour. When again at room temperature, the solution was poured into a mixture of ice and water, and the mixture was then adjusted to pH 13 by the addition of 5N sodium hydroxide and solid sodium hydroxide while keeping the mixture cold. The organic phase was separated and the aqueous phase was extracted three times with 50 ml portions of chloroform. The combined organic phase and extracts were dried over anhydrous sodium suflate, filtered, and evaporated under reduced pressure to give 3-methoxy-2-methylpyridine as an oil: b.p. 46° C. at 1.8 mmHg; yield 21.5 g (94%). Lit. b.p. 84.5°-85.5° C. at 17 mmHg [A. L. Logothetis, J. Org. Chem., 29, 1834-1837 (1969)].
Quantity
25.8 g
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reactant
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200 mL
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75.6 g
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50 mL
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Synthesis routes and methods II

Procedure details

A mixture of sodium methoxide (prepared from sodium metal) (10.2 g) and methanol (175 ml), 3-hydroxy-2-methylpyridine (43.0 g) phenyltrimethylammonium chloride (81.9 g) and DMF (400 ml) was boiled under reflux with stirring for 5 hours under nitrogen. The mixture was filtered and distilled. The fraction boiling at 167°-195° C. was collected and purified by flash chromatography on silica using dichloromethane and then IMS as the mobile phase to give 3-methoxy-2-methylpyridine which was used without further purification.
Quantity
10.2 g
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reactant
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175 mL
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43 g
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400 mL
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Synthesis routes and methods III

Procedure details

A stirred solution of 3-hydroxy-2-methylpyridine (1.0 g, 9.2 mmol), phenyltrimethylammonium bromide (2.2 g, 11 mmol) and sodium methoxide (550 mg, 11 mmol) in dimethylformamide (10 ml) was heated under reflux for 3 hours, then the cool reaction mixture washed with water (40 ml) and extracted with ether (3×40 ml). The combined extracts were dried (Na2SO4) and evaporated under reduced pressure, then the residue purified by column chromatography on silica gel, using hexane:ethyl acetate (1:1) as eluant, to give the title compound (190 mg) as a solid. δ (CDCl3): 2.34 (3H, s), 3.68 (3H, s), 6.93 (2H, m), 7.94 (1H, d). LRMS: m/z 124 (M+1)+.
Quantity
1 g
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reactant
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550 mg
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reactant
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2.2 g
Type
catalyst
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10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Was prepared in a similar manner to 5-methoxy-2-methylpyridine using 3-hydroxy-2-methylpyridine (purchased from Fisher Scientific) and methyl iodide (purchased from Fisher Scientific).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Methoxy-2-methylpyridine in pharmaceutical chemistry?

A: While 3-Methoxy-2-methylpyridine itself might not possess direct pharmaceutical activity, it serves as a crucial building block in the multi-step synthesis of pantoprazole. [, ] Pantoprazole is a widely used medication for managing conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The efficient synthesis of this intermediate directly impacts the overall production of pantoprazole.

Q2: How does the research optimize the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a derivative of 3-Methoxy-2-methylpyridine?

A: The research focuses on improving the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide from 3-Methoxy-2-methylpyridine. [] One key optimization involves using toluene as the solvent and carefully controlling the amount of phosphorus oxychloride used. This approach, coupled with direct neutralization using sodium hydroxide and a streamlined extraction process, significantly reduces the reaction time to just 2 hours. Additionally, it minimizes environmental impact by reducing the amount of phosphorus oxychloride required and achieving a near-neutral pH during the reaction. This optimized process not only increases efficiency but also makes the production of 4-Chloro-3-methoxy-2-methylpyridine N-oxide more cost-effective and environmentally friendly.

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